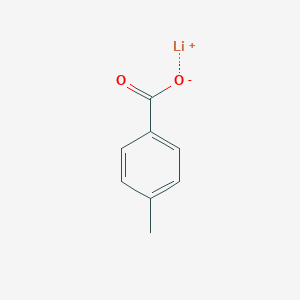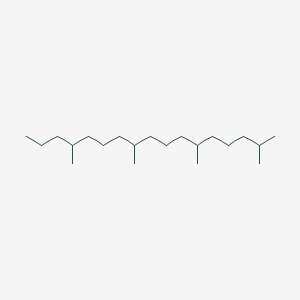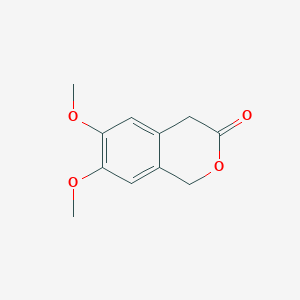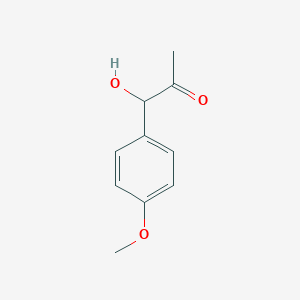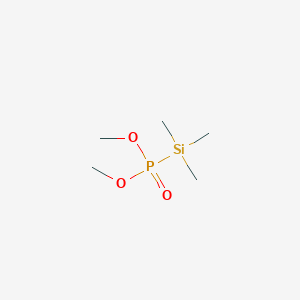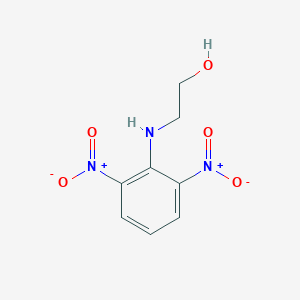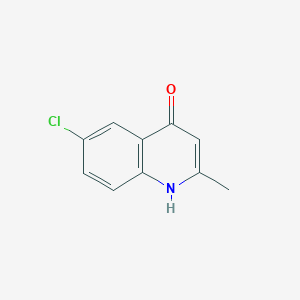
Tetramethylmurexideammoniumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylmurexideammoniumsalt, also known as ammonium purpurate, is a chemical compound with the molecular formula C12H16N6O6. It is a purple solid that is soluble in water and was historically used as a dye for wool. The compound is known for its vibrant color and its use as an indicator reagent in various chemical reactions .
準備方法
Tetramethylmurexideammoniumsalt can be synthesized through the reaction of uric acid with dilute nitric acid, followed by the addition of ammonia. This process involves the degradative oxidation of uric acid to form purpuric acid, which then combines with ammonia to yield the final product . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure the purity and consistency of the compound .
化学反応の分析
Tetramethylmurexideammoniumsalt undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, ammonia, and various oxidizing agents. The major products formed from these reactions include purpuric acid and its derivatives . The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a variety of chemical transformations .
科学的研究の応用
Tetramethylmurexideammoniumsalt has a wide range of scientific research applications. In chemistry, it is used as an indicator reagent for the detection of uric acid and other related compounds . In biology, it is employed in various staining techniques to visualize cellular components. In medicine, the compound has been studied for its potential use in diagnostic assays and therapeutic applications. Additionally, it is used in the industry for the production of dyes and pigments .
作用機序
The mechanism of action of tetramethylmurexideammoniumsalt involves its ability to form complexes with metal ions and other molecules. This interaction is facilitated by the compound’s unique molecular structure, which allows it to bind to specific targets and pathways. The formation of these complexes can lead to changes in the chemical and physical properties of the target molecules, resulting in various biological and chemical effects .
類似化合物との比較
Tetramethylmurexideammoniumsalt is similar to other quaternary ammonium salts, such as tetramethylammonium hydroxide and benzalkonium chloride. it is unique in its ability to form highly colored complexes, making it particularly useful as an indicator reagent. Other similar compounds include purpuric acid and its derivatives, which share some of the same chemical properties but differ in their specific applications and reactivity .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to form colored complexes make it a valuable tool for researchers and industrial applications alike.
特性
CAS番号 |
18641-48-0 |
|---|---|
分子式 |
C12H16N6O6 |
分子量 |
340.29 g/mol |
IUPAC名 |
azane;5-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)imino-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H13N5O6.H3N/c1-14-7(18)5(8(19)15(2)11(14)22)13-6-9(20)16(3)12(23)17(4)10(6)21;/h18H,1-4H3;1H3 |
InChIキー |
BBINVVWBDJPLOG-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)[O-].[NH4+] |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)O.N |
同義語 |
tetramethylmurexide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



